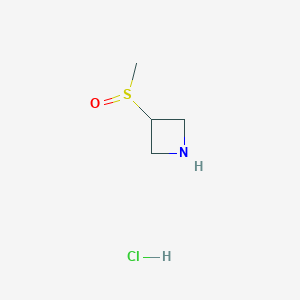
3-(Methylsulfinyl)-azetidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methylsulfinyl)-azetidine hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a methylsulfinyl group attached to the azetidine ring, and it is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfinyl)-azetidine hydrochloride typically involves the reaction of azetidine with methylsulfinyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production of this compound.
Chemical Reactions Analysis
Types of Reactions
3-(Methylsulfinyl)-azetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to yield the corresponding sulfide.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted azetidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted azetidines, depending on the specific reagents and conditions used.
Scientific Research Applications
3-(Methylsulfinyl)-azetidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(Methylsulfinyl)-azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are the subject of ongoing research, and further studies are needed to fully elucidate the mechanism of action.
Comparison with Similar Compounds
Similar Compounds
3-(Methylthio)-azetidine hydrochloride: Similar in structure but with a methylthio group instead of a methylsulfinyl group.
3-(Methylsulfonyl)-azetidine hydrochloride: Contains a methylsulfonyl group, which is a higher oxidation state compared to the methylsulfinyl group.
Uniqueness
3-(Methylsulfinyl)-azetidine hydrochloride is unique due to the presence of the methylsulfinyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in various research applications, particularly in the synthesis of novel compounds and the study of its biological activities.
Properties
CAS No. |
1872043-87-2; 2375268-69-0 |
|---|---|
Molecular Formula |
C4H10ClNOS |
Molecular Weight |
155.64 |
IUPAC Name |
3-methylsulfinylazetidine;hydrochloride |
InChI |
InChI=1S/C4H9NOS.ClH/c1-7(6)4-2-5-3-4;/h4-5H,2-3H2,1H3;1H |
InChI Key |
VOSJVHQXPDERLU-UHFFFAOYSA-N |
SMILES |
CS(=O)C1CNC1.Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid](/img/structure/B2984657.png)
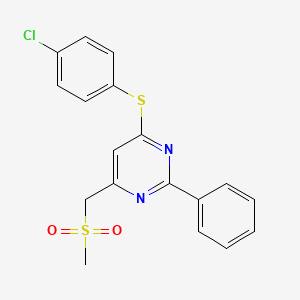
![2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2984660.png)
![2-(methylthio)-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2984661.png)
![7-[(2-Chlorophenyl)methyl]-8-heptylsulfanyl-1,3-dimethylpurine-2,6-dione](/img/structure/B2984663.png)
![ethyl 2-(2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)acetate](/img/structure/B2984665.png)
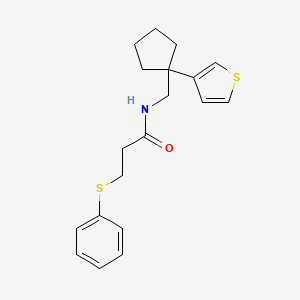
![methyl 4-(2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)benzoate](/img/structure/B2984667.png)
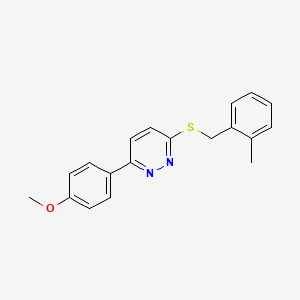
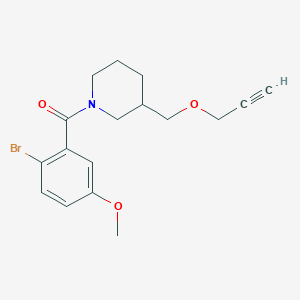
![4-amino-6-methyl-3-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one](/img/structure/B2984675.png)
![Methyl 1-((2-fluorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2984677.png)
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B2984679.png)
![4-[[1-(4-Bromophenyl)sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2984680.png)
